Methyl 2-(cyanomethoxy)-3-methylbenzoate
Description
Methyl 2-(cyanomethoxy)-3-methylbenzoate is a substituted benzoate ester featuring a cyanomethoxy (-OCH2CN) group at the 2-position and a methyl group at the 3-position of the benzyl ring. This compound is notable for its role in medicinal chemistry, particularly in synthesizing ligands for the α7 nicotinic acetylcholine receptor (nAChR), a target for neurodegenerative and psychiatric disorders . Its structure combines electron-withdrawing (cyano) and steric effects, influencing reactivity and binding properties in biological systems.
Properties
CAS No. |
89525-75-7 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 2-(cyanomethoxy)-3-methylbenzoate |
InChI |
InChI=1S/C11H11NO3/c1-8-4-3-5-9(11(13)14-2)10(8)15-7-6-12/h3-5H,7H2,1-2H3 |
InChI Key |
PIDJSIWHKLJOCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)OCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(cyanomethoxy)-3-methylbenzoate can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzoic acid with cyanomethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by the addition of the cyanomethoxy group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(cyanomethoxy)-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 2-(cyanomethoxy)-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(cyanomethoxy)-3-methylbenzoate exerts its effects involves interactions with specific molecular targets. The cyanomethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound is compared to other methyl-substituted benzoates (Table 1):
Key Observations :
- Electronic Effects: The cyanomethoxy group in this compound is strongly electron-withdrawing due to the cyano group, contrasting with electron-donating methoxy (M2MOB) or neutral methyl (M2MB) substituents. This enhances electrophilic reactivity, making it suitable for nucleophilic substitution or cyclization reactions .
Physical Properties
- Solubility: this compound likely has lower solubility in polar solvents (e.g., ethanol) compared to M2MOB or Ethyl 2-methoxybenzoate due to its hydrophobic cyano group .
- Thermal Stability: The cyanomethoxy group may reduce thermal stability relative to methoxy or methyl substituents, necessitating controlled reaction conditions .
Research Findings and Case Studies
- Case Study 1: In a 2023 study, this compound was used to synthesize 2-(3-hydroxybenzofuran-2-yl)spiro[1,5-dihydroimidazole-4,3′-quinuclidine], a compound showing high affinity for α7 nAChR (IC50 = 12 nM) .
- Case Study 2 : Comparative reactivity studies revealed that M2MOB undergoes electrophilic aromatic substitution 30% faster than the target compound due to the electron-donating methoxy group .
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